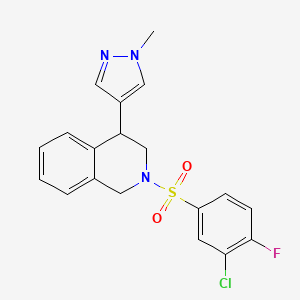![molecular formula C11H18BrNO2 B2871230 tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 2137703-45-6](/img/structure/B2871230.png)
tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate” is a chemical compound with the CAS Number: 2137703-45-6 . It has a molecular weight of 276.17 and its IUPAC name is tert-butyl (3- (bromomethyl)bicyclo [1.1.1]pentan-1-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18BrNO2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Aminoalkylation and Advanced Synthesis
Bicyclo[1.1.1]pentanes, closely related to tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, serve as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. A pioneering method was developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which significantly streamlines the synthesis of important building blocks, demonstrating the compound’s role in facilitating the construction of pharmaceutically relevant molecules (Hughes et al., 2019).
Evaluation in Drug Discovery
The tert-butyl group, akin to components in this compound, is frequently used in medicinal chemistry. However, its incorporation can lead to undesired physicochemical property alterations. Comparative studies of tert-butyl and alternative substituents, including bicyclo[1.1.1]pentanyl, have been documented, underscoring the compound’s role in optimizing drug candidates (Westphal et al., 2015).
Enhancements in Synthetic Chemistry
The utilization of three-dimensional cyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP), is crucial for expanding the chemical space of drugs. BCP is recognized for its bioisostere potential, offering high permeability, solubility, and metabolic stability. Recent advances in synthetic chemistry have focused on developing versatile strategies for synthesizing a wide range of BCP derivatives, highlighting the compound’s importance in drug design and development (Kanazawa & Uchiyama, 2018).
Radical Multicomponent Carboamination
An efficient method for synthesizing multifunctionalized BCP derivatives involves a radical multicomponent carboamination of [1.1.1]propellane. This process features mild conditions and offers a unique route for the creation of synthetically useful 3-substituted BCP-amines, demonstrating the compound’s utility in generating complex structures with potential pharmaceutical applications (Kanazawa, Maeda, & Uchiyama, 2017).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODSMOOZXDCUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
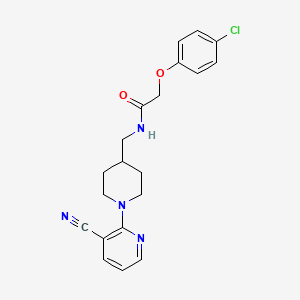
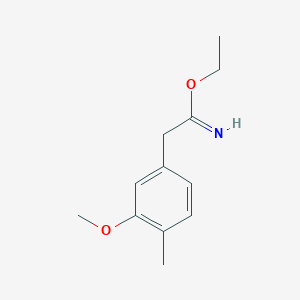
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)

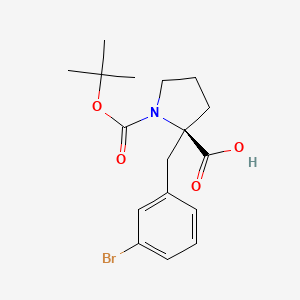

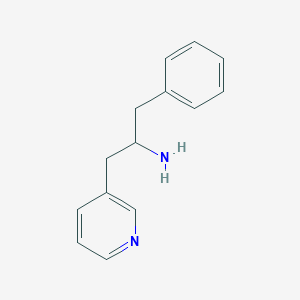

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)
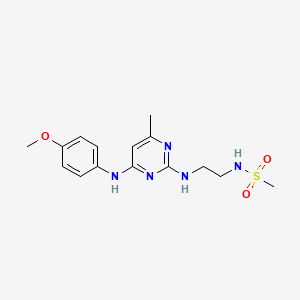
![N-(2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2871165.png)
![3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871167.png)
